5-Bromo-3-methoxy-[1,8]naphthyridine
Description
5-Bromo-3-methoxy-[1,8]naphthyridine is a halogenated and methoxy-substituted derivative of the 1,8-naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms at positions 1 and 6.
Structure
3D Structure
Properties
CAS No. |
1268521-57-8 |
|---|---|
Molecular Formula |
C9H7BrN2O |
Molecular Weight |
239.07 g/mol |
IUPAC Name |
5-bromo-3-methoxy-1,8-naphthyridine |
InChI |
InChI=1S/C9H7BrN2O/c1-13-6-4-7-8(10)2-3-11-9(7)12-5-6/h2-5H,1H3 |
InChI Key |
CMJGBPWYHPGXLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2N=C1)Br |
Origin of Product |
United States |
Preparation Methods
Brominating Agents and Reaction Conditions
Bromine (Br₂) and N-bromosuccinimide (NBS) are commonly used brominating agents. Br₂ typically requires a solvent such as dichloromethane (DCM) or acetic acid, while NBS is employed in tetrahydrofuran (THF) or dimethylformamide (DMF) under catalytic conditions. A comparative analysis of these agents is provided in Table 1.
Table 1: Bromination Efficiency of 3-Methoxy-naphthyridine
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Selectivity (5-Bromo) |
|---|---|---|---|---|
| Br₂ | DCM | 25 | 72 | >95% |
| NBS | DMF | 80 | 85 | >98% |
| NBS | THF | 65 | 78 | >97% |
NBS in DMF at 80°C achieves superior yield and selectivity due to enhanced solubility and controlled reactivity. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the methoxy group at position 3 directs bromination to the para position (C5).
Mechanistic Insights
Density functional theory (DFT) calculations support the regioselectivity, showing that the methoxy group’s electron-donating effect lowers the activation energy for bromination at C5. Noncovalent interaction (NCI) analysis further confirms stabilization of the transition state through hydrogen bonding between the methoxy oxygen and the brominating agent.
Thermal Cyclization of Precursor Ylidenes
An alternative approach involves thermal cyclization of ylidene intermediates to construct the naphthyridine core. This method, reported by ACS researchers, enables gram-scale synthesis with precise control over substituents.
Synthesis of Ylidene Precursors
The precursor 5-{[(4-bromopyrid-3-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione is prepared from 3-amino-4-bromopyridine in 91% yield. Cyclization is achieved by heating the ylidene in water at 250°C for 0.5 minutes, yielding 8-bromo-1,5-naphthyridin-4(1H)-one (52%). Subsequent methylation with methyl iodide (MeI) in DMF introduces the methoxy group, affording 4-bromo-8-methoxy-1,5-naphthyridine (70%).
Table 2: Optimization of Thermal Cyclization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Temperature | 250°C | 52 |
| Reaction Time | 0.5 minutes | 52 |
| Concentration | 0.03 mol/L | 52 |
| Solvent | Water | 52 |
Prolonged heating (>2 minutes) or higher concentrations (>0.03 mol/L) leads to side products such as 8′-bromo-4H-[1,4′-bi(1,5-naphthyridine)]-4,8(5H)-dione.
Friedlander Reaction in Aqueous Media
The Friedlander reaction offers a sustainable route to naphthyridines using water as a solvent and choline hydroxide (ChOH) as a catalyst. Although originally developed for 1,8-naphthyridines, this method is adaptable to 5-bromo-3-methoxy derivatives.
Reaction Protocol
A mixture of 2-aminopyridine derivatives and active methylene carbonyl compounds undergoes condensation in water at 80°C for 6 hours. ChOH facilitates hydrogen bonding with reactants, lowering the activation energy for cyclization. The product is isolated via filtration, avoiding chromatographic purification.
Table 3: Friedlander Reaction Parameters
| Substrate | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 3-Methoxy-2-aminopyridine | ChOH | Water | 89 |
| 4-Bromo-2-aminopyridine | ChOH | Water | 85 |
Mechanistic Validation
DFT studies reveal that ChOH stabilizes the transition state through O–H···O=C hydrogen bonds, reducing the energy barrier for cyclization. NCI plots confirm the critical role of noncovalent interactions in directing regioselectivity.
Comparative Analysis of Methods
Table 4: Advantages and Limitations of Synthesis Routes
| Method | Advantages | Limitations |
|---|---|---|
| Bromination | High regioselectivity, short steps | Requires hazardous brominating agents |
| Thermal Cyclization | Scalable, avoids chromatography | High energy input, side products |
| Friedlander Reaction | Eco-friendly, high yield | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methoxy-[1,8]naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthyridine N-oxides or reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Substitution: Formation of various substituted naphthyridines depending on the nucleophile used.
Oxidation: Formation of naphthyridine N-oxides.
Reduction: Formation of dihydro-naphthyridines.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of naphthyridine compounds, including 5-Bromo-3-methoxy-[1,8]naphthyridine, exhibit significant anticancer properties. A study evaluating various naphthyridine derivatives demonstrated that certain compounds showed promising cytotoxic effects against human breast cancer cell lines (MCF7), with IC50 values significantly lower than established chemotherapeutics .
| Compound | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|
| This compound | TBD | Staurosporine | 4.51 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Preliminary studies suggest that it may effectively inhibit the growth of various bacterial strains due to its ability to interact with bacterial enzymes . This property makes it a candidate for developing new antibiotics.
Antiparasitic Activity
This compound has been studied for its potential to treat parasitic infections such as leishmaniasis. Research indicates that naphthyridine derivatives can sequester divalent metal cations essential for parasite survival, demonstrating a mechanism of action that could lead to effective treatments against this disease .
Pharmaceutical Applications
The pharmaceutical industry is increasingly interested in this compound due to its therapeutic potential. Its ability to interact with specific biomolecules makes it a suitable candidate for drug development targeting various diseases, including cancer and infectious diseases.
Case Studies and Research Findings
- Anticancer Study : A series of naphthyridine derivatives were synthesized and tested for anticancer activity against MCF7 cells. Compounds with structural similarities to this compound showed IC50 values ranging from 1.47 to 7.88 μM, indicating strong antiproliferative effects .
- Antimicrobial Evaluation : In vitro studies revealed that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for new antimicrobial agents .
- Leishmaniasis Treatment : Investigations into the efficacy of naphthyridine derivatives against Leishmania species highlighted the importance of metal ion sequestration as a mechanism of action, paving the way for novel antiparasitic therapies .
Mechanism of Action
The mechanism of action of 5-Bromo-3-methoxy-[1,8]naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the inhibition of essential biological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Halogenation: Bromine at C5 (as in the target compound) may enhance DNA intercalation or metal coordination compared to non-halogenated analogs like 1,8-NA, which show negligible activity .
- Methoxy vs. Amino Groups: The methoxy group in this compound likely offers steric and electronic advantages over amino-substituted derivatives (e.g., 3-Amino-1,8-naphthyridine), which exhibit stronger antibacterial activity but may face toxicity challenges at higher concentrations .
- Coordination Chemistry : Unlike 2,7-dimethyl derivatives used in Ru(II) complexes for metal sensing , the bromo-methoxy substitution pattern in the target compound may prioritize pharmacological applications over luminescent properties.
Antimicrobial Activity
- Fluoroquinolone Mimetics: 1,8-Naphthyridine derivatives with structural similarities to fluoroquinolones (e.g., C7 piperazine substitutions) inhibit DNA gyrase and efflux pumps (NorA/MepA), showing synergy with antibiotics like ciprofloxacin . The absence of a C7 basic group in this compound may limit its direct antibacterial potency but could reduce cross-resistance risks.
- Gram-Negative vs. Gram-Positive Activity: Derivatives like 3-TNB (3-nitro-substituted) show weak activity (MIC ≥1.024 µg/mL), whereas amino-substituted analogs exhibit moderate effects, suggesting that electron-donating groups (e.g., NH₂) enhance target binding .
Antitumor Potential
- Cytotoxicity : 1,8-Naphthyridine derivatives substituted with aryl or heteroaryl groups (e.g., compound 11 in ) demonstrate IC₅₀ values <10 µM against HepG2 and MCF7 cancer lines. The bromo-methoxy substitution in the target compound may similarly intercalate DNA or inhibit topoisomerases, though direct cytotoxicity data is lacking .
Biological Activity
5-Bromo-3-methoxy-[1,8]naphthyridine is a heterocyclic compound belonging to the naphthyridine family, characterized by its unique structural features, including a bromine atom at the 5-position and a methoxy group at the 3-position. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Structural Characteristics
The structural arrangement of this compound contributes to its chemical reactivity and biological properties. The presence of the bromine and methoxy groups influences its interaction with biological targets, enhancing its potential as a therapeutic agent.
Biological Activities
Research indicates that derivatives of naphthyridines, including this compound, exhibit a range of biological activities:
- Antimicrobial Properties : Compounds similar to this compound have shown efficacy against various bacterial strains. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Naphthyridine derivatives are being investigated for their anticancer properties. For example, related compounds have shown cytotoxic effects against human cancer cell lines such as HeLa and HL-60 .
The mechanism of action of this compound involves its binding to specific molecular targets within cells. This binding can disrupt essential biological processes such as DNA replication and protein synthesis, leading to cell death in cancerous or infected cells.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique properties of this compound compared to other naphthyridine derivatives:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Bromine at 5-position; Methoxy at 3-position | Potential antimicrobial and anticancer activity |
| 6-Methoxy-[1,8]naphthyridine | Methoxy group at 6-position | Different biological activity profile |
| 7-Bromo-[1,6]naphthyridine | Bromine at 7-position | Varying reactivity and potential applications |
| 5-Methyl-[1,8]naphthyridine | Methyl group at 5-position | Different solubility characteristics |
Antimicrobial Efficacy
A study published in the Journal of Organic Chemistry highlighted the antimicrobial efficacy of naphthyridine derivatives against various bacterial strains. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity .
Anticancer Research
In another investigation focusing on anticancer properties, researchers evaluated the cytotoxic effects of naphthyridine derivatives on human cancer cell lines. The study found that certain derivatives displayed IC50 values comparable to established chemotherapeutic agents, indicating their potential as effective anticancer drugs .
Q & A
Q. What are the common synthetic routes for preparing 5-Bromo-3-methoxy-[1,8]naphthyridine, and what are their mechanistic considerations?
Methodological Answer: The synthesis of this compound typically involves:
- Multicomponent Reactions (MCRs): Efficiently assemble the naphthyridine core using substituted aldehydes, aminopyridines, and nitriles/esters in the presence of catalysts like polybrominated sulfonamides (e.g., PBBS) .
- Friedländer Cyclization: Condensation of 2-aminopyridine derivatives with ketones or aldehydes under acidic or ionic liquid-catalyzed conditions .
- Metal-Catalyzed Cross-Coupling: Suzuki or Heck reactions to introduce bromo/methoxy groups post-cyclization, using palladium catalysts (e.g., Pd(PPh₃)₄) .
Key Considerations: Optimize solvent polarity (DMF or THF) and temperature (80–120°C) to enhance yields. Monitor regioselectivity using HPLC or TLC .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., bromo at C5, methoxy at C3) and aromatic proton splitting .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., C₉H₇BrN₂O: ~255.98 g/mol) and isotopic patterns for bromine .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
- Elemental Analysis: Confirm C, H, N, Br content within ±0.3% theoretical values .
Q. How does the bromo-methoxy substitution pattern influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Bromine Reactivity: The electron-withdrawing bromo group at C5 activates the ring for nucleophilic substitution (e.g., SNAr with amines or thiols) .
- Methoxy Steric Effects: The methoxy group at C3 may hinder substitution at adjacent positions, directing reactions to C5 or C7 .
- Solvent Effects: Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, while protic solvents (e.g., ethanol) slow reaction rates .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the anticancer activity of this compound derivatives?
Methodological Answer:
- Cell Line Selection: Use cancer cell lines (e.g., MCF7, HepG2) with matched normal cells (e.g., HEK293) to assess selectivity .
- Dose-Response Assays: Test concentrations from 1–100 µM over 48–72 hours, using MTT or resazurin-based viability assays .
- Mechanistic Studies: Perform flow cytometry (apoptosis via Annexin V/PI staining) and Western blotting (e.g., caspase-3, Bcl-2) .
- SAR Analysis: Compare analogs (e.g., chloro vs. methoxy substituents) to identify critical functional groups .
Q. How can contradictions in bioactivity data across studies be systematically resolved?
Methodological Answer:
- Control Standardization: Ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Compound Stability: Verify storage conditions (e.g., inert gas, 2–8°C) to prevent degradation, as environmental factors alter efficacy .
- Batch Reproducibility: Synthesize multiple batches and characterize purity (HPLC ≥95%) to rule out impurities .
- Meta-Analysis: Pool data from ≥3 independent studies using statistical tools (e.g., ANOVA with Tukey post-hoc) .
Q. What computational strategies predict the interaction of this compound with enzyme active sites?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to model binding poses with kinases/DNA gyrase. Set grid boxes to cover active sites (e.g., ATP-binding pockets) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and key interactions (H-bonds with Asp86, hydrophobic contacts) .
- QSAR Modeling: Train models with descriptors (e.g., LogP, polar surface area) to predict IC₅₀ values against enzyme targets .
Q. How can reaction conditions be optimized for scaling up this compound synthesis?
Methodological Answer:
- Catalyst Screening: Test ionic liquids (e.g., [BMIM]BF₄) vs. traditional acids (H₂SO₄) to improve atom economy (>80%) .
- Flow Chemistry: Implement continuous-flow reactors to reduce reaction time (2–4 hours vs. 24 hours batch) and enhance safety .
- Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) to minimize waste .
- Process Analytics: Use in-situ FTIR or PAT tools to monitor intermediates and endpoint .
Q. What are the challenges in developing enantiomerically pure derivatives of this compound?
Methodological Answer:
- Chiral Resolution: Employ chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
- Asymmetric Synthesis: Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during cyclization .
- Circular Dichroism (CD): Confirm enantiopurity by comparing experimental CD spectra with DFT-simulated spectra .
- Biological Relevance: Test both enantiomers in bioassays; e.g., (R)-enantiomers often show higher kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
